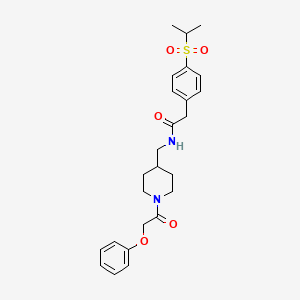
2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid, also known as Boc-4-aza-F, is a synthetic compound used in scientific research. It is a fluorinated analogue of Boc-4-aza-L-phenylalanine, which is a common building block in peptide synthesis. Boc-4-aza-F has gained attention in recent years due to its unique properties and potential applications in various fields.
Scientific Research Applications
Synthesis of Fluorinated Compounds
- Application in Fluorofuran Synthesis : The compound has been utilized in the synthesis of fluorinated organic compounds, such as 3-fluorofuran-2(5H)-ones. This process involves Z/E photoisomerisation and cyclisation, showcasing its utility in creating novel fluorinated building blocks (Pomeisl et al., 2007).
Development of Novel Chemical Reagents
- Novel Tert-Butoxycarbonylation Reagent : Research has demonstrated the use of compounds related to 2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid as tert-butoxycarbonylation reagents for acidic proton-containing substrates. This has applications in chemoselective reactions under mild conditions (Saito et al., 2006).
Peptide Synthesis and Modification
- Use in Peptide Synthesis : Derivatives of the compound have been utilized in the synthesis of protected peptides, demonstrating its role in peptide modification and synthesis technologies (Gaehde & Matsueda, 1981).
Application in Antibacterial Agent Synthesis
- Antibacterial Activity : Certain derivatives of this compound have been synthesized and tested for their antibacterial activities, showing potential as novel antibacterial agents. This highlights the compound's relevance in medicinal chemistry (Song et al., 2009).
Involvement in Asymmetric Synthesis
- Asymmetric Synthesis Involvement : This compound has been used in the asymmetric synthesis of certain fluorinated compounds, indicating its role in facilitating stereoselective chemical reactions (Althaus et al., 2007).
properties
IUPAC Name |
2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-13(2,3)19-12(18)15-7-4-5-9(6-8-15)10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXBAFSUSZVHPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C(C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377184.png)
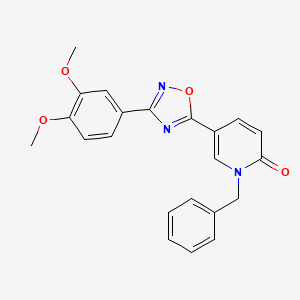

![8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2377187.png)
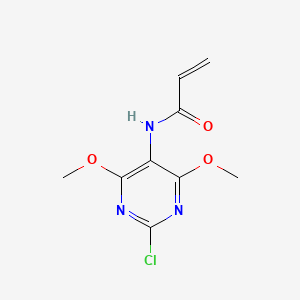
![Methyl 1-allyl-2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2377192.png)


![3-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2377199.png)
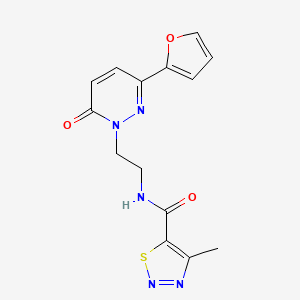
![N-(2,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377203.png)
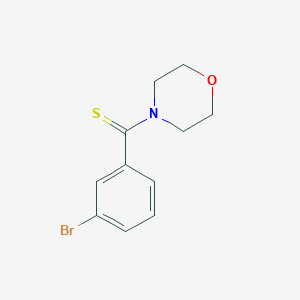
![(2-Chlorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2377205.png)
